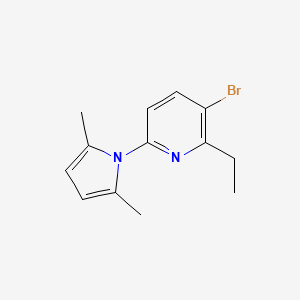
3-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-ethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-ethylpyridine: is a chemical compound with the molecular formula C12H13BrN2 It is a derivative of pyridine, featuring a bromine atom at the 3-position, a 2,5-dimethyl-1H-pyrrol-1-yl group at the 6-position, and an ethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-ethylpyridine typically involves multi-step organic reactions. One common method includes the bromination of 2-ethylpyridine followed by the introduction of the 2,5-dimethyl-1H-pyrrol-1-yl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the removal of the bromine atom or reduction of the pyrrole ring.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: De-brominated pyridine derivatives, reduced pyrrole rings.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-ethylpyridine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study the interactions of pyridine derivatives with biological macromolecules. Its ability to undergo various chemical modifications makes it a valuable tool for investigating enzyme mechanisms and receptor binding.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the pyrrole and pyridine rings suggests possible activity as enzyme inhibitors or receptor modulators, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and versatility make it suitable for various applications, including the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-ethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Bromo-2-ethylpyridine: Lacks the 2,5-dimethyl-1H-pyrrol-1-yl group, resulting in different reactivity and applications.
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-ethylpyridine:
3-Bromo-6-(1H-pyrrol-1-yl)-2-ethylpyridine: Lacks the methyl groups on the pyrrole ring, leading to variations in steric and electronic properties.
Uniqueness: The presence of both the bromine atom and the 2,5-dimethyl-1H-pyrrol-1-yl group in 3-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-ethylpyridine imparts unique reactivity and potential applications. This combination allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H15BrN2 |
|---|---|
Molecular Weight |
279.18 g/mol |
IUPAC Name |
3-bromo-6-(2,5-dimethylpyrrol-1-yl)-2-ethylpyridine |
InChI |
InChI=1S/C13H15BrN2/c1-4-12-11(14)7-8-13(15-12)16-9(2)5-6-10(16)3/h5-8H,4H2,1-3H3 |
InChI Key |
JAEFAGCPSYEUNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=N1)N2C(=CC=C2C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Meropenem sodium carbonate [who-DD]](/img/structure/B14112465.png)
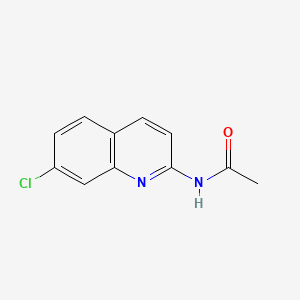
![(3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol](/img/structure/B14112490.png)
![Diethyl 2-[(4-fluorobenzyl)amino]malonate](/img/structure/B14112495.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14112518.png)
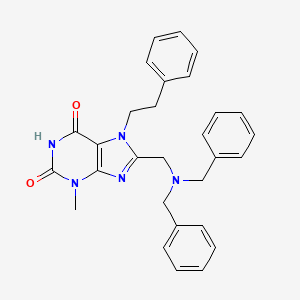
![Tert-butyl 1-(2-bromophenyl)-6-chloro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate](/img/structure/B14112527.png)

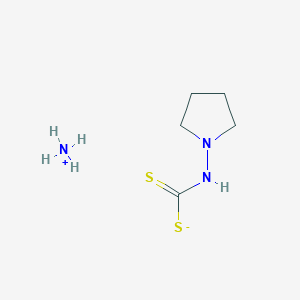
![N-[(Z)-4-phenyliminopent-2-en-2-yl]aniline](/img/structure/B14112536.png)
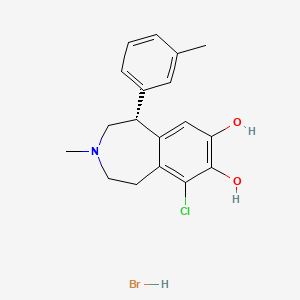

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B14112545.png)

